molecular formula C17H18ClN3S B1614503 Tilozepine CAS No. 42239-60-1

Tilozepine

Cat. No.: B1614503
CAS No.: 42239-60-1
M. Wt: 331.9 g/mol
InChI Key: SKASXEDXLXEXKN-UHFFFAOYSA-N
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Description

Tilozepine is a thienobenzodiazepine compound known for its selective antimuscarinic properties. It is primarily used in the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tilozepine involves the formation of the thienobenzodiazepine core. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Gewald and Paal-Knorr reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired thienobenzodiazepine structure.

Chemical Reactions Analysis

Types of Reactions

Tilozepine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers.

Mechanism of Action

Tilozepine exerts its effects by selectively binding to muscarinic receptors, particularly the M1 subtype. This binding inhibits the action of acetylcholine, a neurotransmitter involved in the stimulation of gastric acid secretion. By blocking these receptors, this compound reduces gastric acid production, making it effective in the treatment of peptic ulcers .

Properties

CAS No.

42239-60-1

Molecular Formula

C17H18ClN3S

Molecular Weight

331.9 g/mol

IUPAC Name

7-chloro-4-(4-methylpiperazin-1-yl)-10H-thieno[3,2-c][1]benzazepine

InChI

InChI=1S/C17H18ClN3S/c1-20-5-7-21(8-6-20)17-14-4-9-22-16(14)10-12-2-3-13(18)11-15(12)19-17/h2-4,9,11H,5-8,10H2,1H3

InChI Key

SKASXEDXLXEXKN-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=C(CC4=C2C=CS4)C=CC(=C3)Cl

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(CC4=C2C=CS4)C=CC(=C3)Cl

Key on ui other cas no.

42239-60-1

Origin of Product

United States

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